molecular formula C50H63BrO16 B10782929 (1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

Cat. No.: B10782929
M. Wt: 999.9 g/mol
InChI Key: NJWVTCNYKWXLEH-DELKKKATSA-N
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Description

Bromothricin is a directed biosynthetic analogue of chlorothricin. It is produced by a strain of Streptomyces antibioticus when grown in a nutrient medium supplemented with potassium bromide . Interestingly, this strain typically produces chlorothricin, but under specific conditions, it switches to bromothricin synthesis . The properties of bromothricin closely resemble those of chlorothricin.

Preparation Methods

The synthetic route for bromothricin involves the following steps:

    Biosynthesis: Produced by strain Tü 99.

    Precursor: Chlorothricin serves as the precursor, with bromination occurring in the biosynthetic pathway.

    Media: Cultivation in a medium containing potassium bromide.

    Isolation: Extraction and purification from the fermentation broth.

Chemical Reactions Analysis

Bromothricin undergoes various reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: Bromine atoms can be substituted with other functional groups. Common reagents and conditions vary based on the specific reaction. Major products formed include derivatives of bromothricin with altered properties.

Scientific Research Applications

Bromothricin finds applications across scientific domains:

    Chemistry: Used as a tool in organic synthesis due to its unique structure.

    Biology: Investigated for its effects on cellular processes.

    Medicine: Explored for potential antimicrobial or antitumor properties.

    Industry: Applied in biotechnology and pharmaceutical research.

Mechanism of Action

The exact mechanism of bromothricin’s effects remains an active area of study. It likely interacts with specific molecular targets or pathways, impacting cellular function. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Bromothricin stands out due to its bromine substitution, distinguishing it from chlorothricin and other related compounds. Similar compounds include chlorothricin itself and other macrolide antibiotics.

Properties

Molecular Formula

C50H63BrO16

Molecular Weight

999.9 g/mol

IUPAC Name

(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid

InChI

InChI=1S/C50H63BrO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1

InChI Key

NJWVTCNYKWXLEH-DELKKKATSA-N

Isomeric SMILES

C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Br)OC)O)C=C1C(=O)O

Origin of Product

United States

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